Home > Products > Screening Compounds P52998 > N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide -

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Catalog Number: EVT-5005798
CAS Number:
Molecular Formula: C21H14BrIN2O2
Molecular Weight: 533.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

  • Compound Description: MPC-3100 is a potent, orally bioavailable inhibitor of heat shock protein 90 (Hsp90). It exhibits promising antitumor effects in various human cancer xenograft models. []
  • Relevance: While MPC-3100 shares the presence of a bromo-substituted aromatic ring with N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, it belongs to the purine class of compounds and is not directly structurally related. This compound highlights the significance of halogenated aromatic systems in medicinal chemistry, particularly for anticancer applications. []

1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone

  • Compound Description: This compound features a benzothiazole fragment linked to a bromo- and nitro-substituted phenyl ring via a methyl ketone group. []
  • Relevance: This compound highlights the recurrence of bromo-substituted aryl groups in conjunction with heterocycles like benzothiazole, similar to the 1,3-benzoxazole core in N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. The presence of bromine as a substituent is a shared structural motif between these compounds. []

N,N’-bis[2-(5-bromo-7-azabenzimidazol-1-yl)-2-oxoethyl]ethylene-1,3-diamine and its cyclohexyl-1,2-diamine analogue

  • Compound Description: These compounds were synthesized from 7-aza-5-bromobenzimidazole and were investigated for their effects on human cervix adenocarcinoma cells. []
  • Relevance: These compounds, while containing a bromo-substituted heterocycle, are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. They represent another example of utilizing halogenated heterocyclic systems for potential biological activity. []

8-Benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-ones

  • Compound Description: This series of compounds was synthesized using a one-pot multicomponent condensation reaction involving thiosemicarbazide and a bromoacetyl quinolinone derivative. []
  • Relevance: These compounds, while employing a bromoacetyl building block in their synthesis, do not share a direct structural relationship with N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. They highlight the utility of bromoacetyl groups as versatile synthetic intermediates in organic chemistry. []

2-[(1,3-Benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

  • Compound Description: This compound features a 1,3-benzoxazole directly connected to a sulfanyl acetamide moiety. The crystal structure reveals intricate hydrogen bonding patterns. []
  • Relevance: This compound bears a close structural resemblance to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, particularly the shared 1,3-benzoxazole core and the acetamide side chain. The absence of the halogenated aryl group at the 2-position of the benzoxazole distinguishes this compound. []

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

  • Compound Description: This series of compounds was investigated for their potential antihypertensive and cardiotropic activities. Docking studies and pharmacological evaluations were performed. []
  • Relevance: While these compounds incorporate a thiazole ring, they do not share a direct structural relationship with N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of the benzoxazole core. This entry highlights the exploration of heterocyclic systems beyond benzoxazoles for pharmaceutical applications. []

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives

  • Compound Description: These indole-fused triazine derivatives, synthesized from cyanuric chloride and benzothiazole, were screened for antimicrobial activity. []
  • Relevance: These compounds showcase the use of bromo-substituted benzothiazoles, a heterocycle structurally related to benzoxazole, in medicinal chemistry. The presence of a halogenated benzothiazole unit links these compounds to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. []

1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium Ylide

  • Compound Description: This compound, featuring a pyridinium ylide structure, was synthesized through a reaction involving a brominated dioxane derivative. []
  • Relevance: While this compound utilizes a brominated building block in its synthesis, it is not structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry highlights the use of bromoalkyl compounds as reagents for constructing diverse molecular architectures. []

2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol

  • Compound Description: This compound incorporates a brominated phenol unit linked to an oxazolidine ring, as confirmed by single-crystal X-ray diffraction. []
  • Relevance: This compound, while containing a bromo-substituted aromatic moiety, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of the benzoxazole core. It underscores the prevalence of halogenated aromatic systems in various chemical entities. []
  • Compound Description: This study investigated the synthesis, characterization, and antimicrobial activity of Zn(II) and Cu(II) complexes coordinated to a tridentate Schiff base ligand incorporating a bromo-substituted phenol group. []
  • Relevance: These complexes, while containing a brominated aromatic component, are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry underscores the diverse applications of halogenated aromatic compounds in coordination chemistry and as potential antimicrobial agents. []
  • Compound Description: This study explored the ketalization reactions of aryl ω-(2-imidazolyl)alkyl ketones with glycerol and 3-mercapto-1,2-propanediol, resulting in the formation of cis and trans isomers. []
  • Relevance: This research, while involving the synthesis of heterocyclic compounds, does not directly relate to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide as it lacks the core 1,3-benzoxazole structure. This entry highlights the use of ketalization reactions to generate diverse heterocyclic compounds, potentially with interesting stereochemical properties. []

N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine

  • Compound Description: This compound, synthesized via palladium cross-coupling, features a triazine ring connected to a phenyl group substituted with an oxazoline ring. []
  • Relevance: While this compound incorporates heterocyclic moieties, it is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry highlights the use of palladium-catalyzed cross-coupling reactions in constructing complex molecules with potential biological activity. []
  • Compound Description: These compounds were synthesized and evaluated for their affinity towards dopamine D2 and serotonin 5-HT3 receptors as part of a structure-activity relationship study related to antiemetic activity. []
  • Relevance: These compounds, while containing a bromo-substituted pyridine ring, are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry highlights the exploration of different heterocyclic systems and halogen substituents for modulating biological activity, particularly in the context of dopamine and serotonin receptor interactions. []

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, contains a bromo-substituted pyrazole ring linked to a thiazole carboxamide moiety. It exhibited fungicidal and antiviral activities against the tobacco mosaic virus. []
  • Relevance: This compound, while incorporating a bromo-substituted heterocyclic system and a thiazole ring, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry highlights the diverse range of biological activities exhibited by compounds containing halogenated heterocycles, including antiviral and fungicidal properties. []

N-(Substituted aryl/cyclohexyl)-N'-[5-bromo-5-nitro-2-oxido-1,3,2-dioxaphosphorinane-2-yl]ureas

  • Compound Description: This study focuses on the synthesis and characterization of a series of organophosphorus compounds incorporating a 5-bromo-5-nitro-2-oxido-1,3,2-dioxaphosphorinane ring system. []
  • Relevance: These compounds, while featuring a brominated ring system, are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of a benzoxazole or a comparable heterocyclic core. This entry showcases the use of brominated building blocks in constructing organophosphorus compounds, which often exhibit diverse biological activities. []

Pyridine-2,6-bis(2-bromo-propane-1,3-dione) and Pyridine-2,6-bis(N-arylthiazoline-2-thiones)

  • Compound Description: This work describes the catalyst-free synthesis of pyridine derivatives functionalized with brominated 1,3-dione moieties and thiazoline-2-thione units. []
  • Relevance: While this research involves the use of brominated 1,3-dione derivatives, the synthesized compounds are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of the benzoxazole core. This entry highlights the versatility of brominated 1,3-diones as synthetic intermediates for accessing various heterocyclic structures, particularly pyridines functionalized with thiazoline-2-thione moieties. []

5-Methyl-4-(5-bromo-2-hydroxyphenyl)-1,3-dithiol-2-ylium hydrogen sulphates

  • Compound Description: These novel dithiolium salts were synthesized through the heterocyclization of 1-(5-bromo-2-hydroxyphenyl)-1-oxapropan-2-yl dithiocarbamates, derived from the reaction of substituted α-bromopropiophenones with dithiocarbamic acid salts. []
  • Relevance: These compounds, while containing a bromo-substituted phenol unit, are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of the benzoxazole core. This entry highlights the use of brominated propiophenones and dithiocarbamates as building blocks for constructing heterocyclic systems, particularly dithiolium salts. []

3-[(5-Methyl-2-oxo-1,3-benzoxazol-3-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound features a 1,3-benzoxazole unit connected to a triazole ring through a methylene bridge. []

4-Allyl-3-[(5-methyl-2-oxo-1,3-benzoxazol-3-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound, structurally analogous to entry 18, also contains a 1,3-benzoxazole unit linked to a triazole ring but differs in the substituent on the triazole moiety. []
  • Relevance: Similar to entry 18, this compound exhibits structural similarity to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide primarily due to the 1,3-benzoxazole core but differs in the overall substitution pattern and the presence of the triazole ring. []

3,3,4,4,5,5-hexafluoro-{1-[2-methyl-5-(4-formylphenyl)-thien-3-yl]-2-[2-methyl-5-(4-(1,3-dioxolan-2-yl)phenyl)-thien-3-yl]}-cyclopent-1-ene

  • Compound Description: This compound represents a novel photochromic diarylethene derivative incorporating a hexafluorocyclopentene ring, thiophene units, and a 1,3-dioxolane substituent. []
  • Relevance: This compound, while synthesized from a brominated thiophene precursor, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry highlights the use of brominated heterocycles as building blocks in constructing more complex photochromic molecules. []

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic compounds, containing both 1,3-thiazole and 1,3,4-oxadiazole moieties, was synthesized and evaluated for their potential against Alzheimer's disease and diabetes. []
  • Relevance: While these compounds incorporate a thiazole ring and explore biological activities relevant to therapeutic areas, they are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of the benzoxazole core. This entry underscores the development of diverse heterocyclic compounds as potential therapeutic agents for complex diseases. []

2-(N,N-disubstituted amino)thiazol-5-yl ketones

  • Compound Description: This entry explores the synthesis and characterization of various 2-(N,N-disubstituted amino)thiazol-5-yl ketones, highlighting the use of N-imidoyl-N,N-disubstituted thioureas and α-halogeno ketones as starting materials. []
  • Relevance: While these compounds incorporate a thiazole ring, they are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. The emphasis on halogenated starting materials and the synthesis of diverse thiazole derivatives is a common thread. []

3-({4-[(2-Methylbenzylidene)amino]-5-sulfanylidene-1H-1,2,4-triazol-3-yl}methyl)-1,3-benzoxazol-2(3H)-one

  • Compound Description: This compound features a 1,3-benzoxazol-2(3H)-one unit connected to a triazole ring via a methylene bridge. The crystal structure highlights the presence of intra- and intermolecular hydrogen bonding interactions. []

1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)pyrrolidin-2-one

  • Compound Description: This compound, structurally characterized by X-ray diffraction, consists of a bromo-substituted thiazole ring linked to a pyrrolidin-2-one moiety. []
  • Relevance: This compound, while incorporating a bromo-substituted thiazole ring, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of the benzoxazole core. This entry illustrates the use of halogenated thiazoles in the synthesis of various heterocyclic compounds. []
  • Compound Description: This study focuses on the synthesis and characterization of a series of organophosphorus compounds containing 1,3,4-thiadiazole and pyrazole rings linked to a dioxaphosphepino moiety. []
  • Relevance: These compounds, while incorporating a thiadiazole ring, are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry highlights the diversity of heterocyclic systems and the inclusion of phosphorus-containing groups in drug design. []
  • Compound Description: This study explores the synthesis and antimicrobial activity of various N-substituted 1,3-benzoxazol-2(3H)-one derivatives, including those with halogen substituents at the 5- and 6-positions. []
  • Relevance: These compounds bear a close structural resemblance to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, sharing the 1,3-benzoxazol-2(3H)-one core. The key difference lies in the substitution pattern, with these compounds lacking the aryl group at the 2-position that is present in the target compound. []

2-[2-Chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-N-methyl-N-phenylacetamide

  • Compound Description: This compound incorporates a chlorinated and fluorinated aromatic ring linked to an isoindoline-1,3-dione moiety through an ether linkage. []
  • Relevance: This compound, while featuring halogenated aromatic systems, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of the benzoxazole core. This entry highlights the use of halogenated aromatic building blocks in medicinal chemistry and the presence of the isoindoline-1,3-dione moiety. []

1,1,2,2-Tetrakis(1,3-benzoxazol-2-yl)ethene

  • Compound Description: This compound consists of a central ethene unit substituted with four 1,3-benzoxazole rings. The crystal structure reveals crystallographic and molecular C2 symmetry. []

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropionate and ethyl 2-[(7-amino-5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-2-methylpropionate

  • Compound Description: This study describes the synthesis of two novel thiofibrate derivatives incorporating a 1,3-benzoxazole moiety linked to a sulfanyl propionate group. []
  • Relevance: These compounds share the 1,3-benzoxazole core structure with N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. The key difference lies in the substitution pattern, with these compounds lacking the aryl group at the 2-position. Additionally, they feature a sulfanyl propionate group instead of the acetamide side chain. []

4-(5-Bromo-1,3-dioxoisoindolin-2-yl)benzoic acid N,N-dimethylformamide solvate

  • Compound Description: This compound features a bromo-substituted isoindoline-1,3-dione unit connected to a benzoic acid moiety. The crystal structure reveals intermolecular hydrogen bonding interactions with the solvent molecule. []
  • Relevance: This compound, while containing a brominated aromatic system, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry highlights the use of brominated isoindoline-1,3-diones in the synthesis of various compounds. []

N,N′-Bis-{2-[(5-bromo-2-[1-14C]hexyl-1H-benz[de]isoquinolin-1,3(2H)-dion-6-yl)amino]ethyl}hexanediamide

  • Compound Description: This compound is a radiolabeled dimeric naphthalimide derivative incorporating bromo substituents and a hexanediamide linker. []
  • Relevance: This compound, while containing bromo substituents, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide due to the absence of the benzoxazole core. This entry highlights the use of brominated building blocks in the synthesis of more complex molecular architectures, particularly those relevant to photochemically activated antiviral agents. []

2-[(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides

  • Compound Description: This study focuses on the synthesis and biological evaluation of a series of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides, highlighting their antimicrobial, antifungal, antioxidant, and anticancer activities. []
  • Compound Description: These compounds are five 1–3D cadmium(II) coordination polymers that have been synthesized and characterized. []
  • Relevance: These compounds, are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. []
  • Compound Description: These compounds are eight Zn(II) coordination polymers with 5-R-1,3-benzenedicarboxylate (R = H, Br) ligands and bis-imidazolyl ligands. []
  • Relevance: These compounds, are not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. []

2-(1,3-Benzoxazol-2-yl)-3-(5-diethylamino-2-furyl)propenenitrile

  • Compound Description: This compound belongs to a series of large conjugated molecules with potential use as organic dyes. []
  • Relevance: This compound is structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide because they share the 1,3-benzoxazole core structure. []
  • Compound Description: This study investigates the crystal structure of a dinuclear nickel(II) complex bridged by a multidentate ligand featuring a brominated phenol group and an imidazolidine ring. []
  • Relevance: While this compound utilizes a brominated aromatic moiety, it is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry showcases the role of halogenated ligands in coordination chemistry and the formation of intricate multimetallic complexes. []

3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile

  • Compound Description: This compound features a 1,3-benzoxazole unit directly linked to a thiophene ring. []

5-Arylimino-1,3,4-selenadiazole derivatives

  • Compound Description: This study focuses on the synthesis and structural characterization of 5-arylimino-1,3,4-selenadiazole derivatives, utilizing isoselenocyanates and (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides as starting materials. []
  • Relevance: This research, while involving the synthesis and analysis of heterocyclic compounds, is not directly related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide as it lacks the benzoxazole core structure and explores selenium-containing heterocycles. This entry highlights the exploration of different heteroatoms, in this case, selenium, in constructing heterocyclic systems with potential biological relevance. []

Ethyl 2-(1,3-Benzoxazol-2-yl)-5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate

  • Compound Description: This compound features a 1,3-benzoxazole unit connected to an isoxazolone ring. []

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol

  • Compound Description: This compound features a brominated phenol unit linked to a thiazole ring bearing a morpholine substituent. []
  • Relevance: This compound, while containing a brominated aromatic system and a thiazole ring, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry highlights the use of bromophenols and thiazoles as building blocks in medicinal chemistry. []

((2‐(2‐Iodophenyl)propan‐2‐yl)oxy)(trifluoromethyl)sulfane

  • Compound Description: This compound, an electrophilic reagent and radical acceptor, features an iodinated aromatic ring and a trifluoromethylsulfanyl group. []
  • Relevance: This compound, while containing an iodinated aromatic ring, is not directly structurally related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. This entry showcases the use of iodinated aromatic compounds and trifluoromethylsulfanyl groups in organic synthesis. []

N-[1-(Benzocoumarin-3`-yl)Ethylidene]Hydrazonothiazolidine, thiazole and 1,3,4-thiadiazole derivatives

  • Compound Description: This entry explores the synthesis and characterization of various heterocyclic compounds, including thiazolidines, thiazoles, and 1,3,4-thiadiazoles, derived from 3-acetylbenzo[5,6]coumarin. []
  • Relevance: While this research involves the synthesis of various heterocyclic compounds, it is not directly related to N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide as it lacks the core benzoxazole structure and focuses on different heterocyclic systems, including thiazolidines, thiazoles, and 1,3,4-thiadiazoles. []

N-Mannich Bases of 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This study focuses on the synthesis, characterization, and biological evaluation of N-Mannich bases derived from a pyrazolone scaffold incorporating a bromo-substituted benzothiazole moiety. []

Properties

Product Name

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

IUPAC Name

N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Molecular Formula

C21H14BrIN2O2

Molecular Weight

533.2 g/mol

InChI

InChI=1S/C21H14BrIN2O2/c22-17-8-6-14(23)11-16(17)21-25-18-12-15(7-9-19(18)27-21)24-20(26)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,26)

InChI Key

DKCSRSFHCZREAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Br

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.